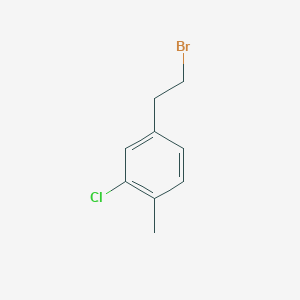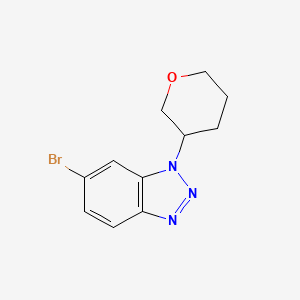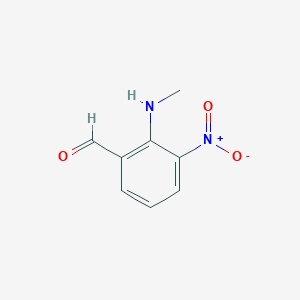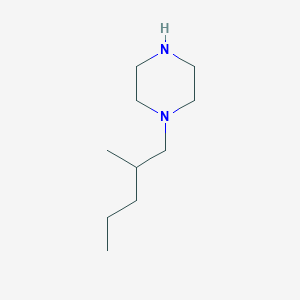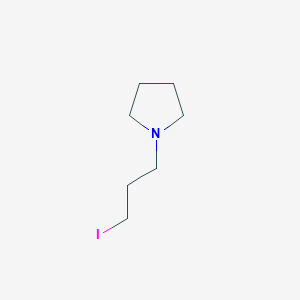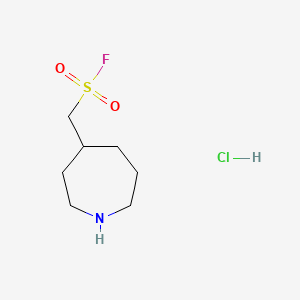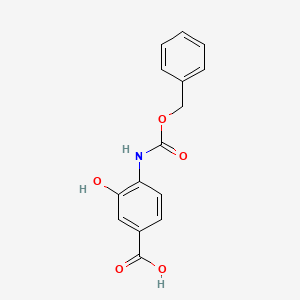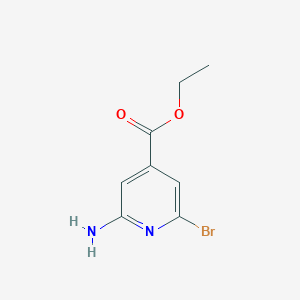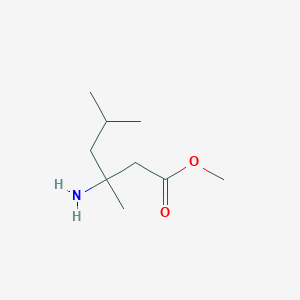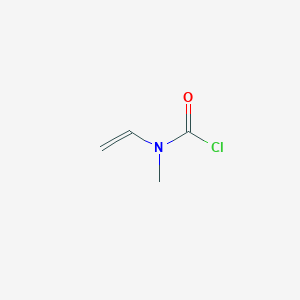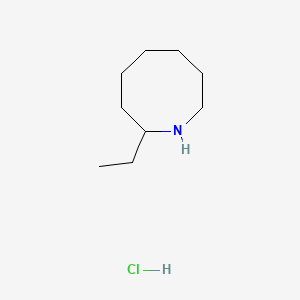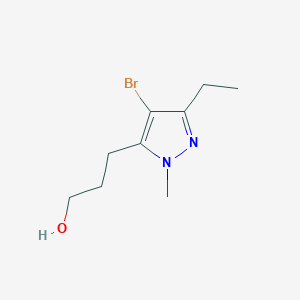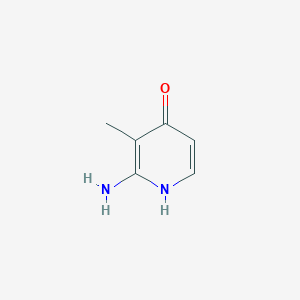![molecular formula C21H28N2O5 B13566717 1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)
1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl 8-tert-butyl 4-oxo-1,8-diazaspiro[45]decane-1,8-dicarboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl 8-tert-butyl 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate can be synthesized through a multi-step process involving the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl 8-tert-butyl 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
1-benzyl 8-tert-butyl 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-benzyl 8-tert-butyl 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 4-oxo-1-piperidinecarboxylate
Uniqueness
1-benzyl 8-tert-butyl 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate is unique due to its benzyl and tert-butyl substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s stability and reactivity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C21H28N2O5 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-O-benzyl 8-O-tert-butyl 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |
InChI |
InChI=1S/C21H28N2O5/c1-20(2,3)28-18(25)22-13-10-21(11-14-22)17(24)9-12-23(21)19(26)27-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
InChI Key |
XGZAHVHHSRPFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


